1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[45]decan-8-yl)ethanone is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a diazaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the trifluoromethylbenzoyl intermediate through a Friedel-Crafts acylation reaction. This intermediate is then reacted with a diazaspirodecane derivative under specific conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diazaspirodecane structure provides a rigid framework that can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-(Trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone: Similar structure but with a phenyl group instead of a benzoyl moiety.
1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)methanol: Contains a methanol group instead of an ethanone group.
Uniqueness
1-(2-(3-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its combination of a trifluoromethylbenzoyl moiety with a diazaspirodecane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[3-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-13(24)22-8-5-17(6-9-22)7-10-23(12-17)16(25)14-3-2-4-15(11-14)18(19,20)21/h2-4,11H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOANUEIYDVXXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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